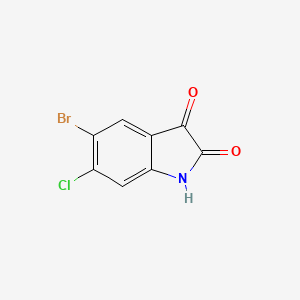

5-Bromo-6-chloroindoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-6-chloroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrClNO2 It is a derivative of indoline-2,3-dione, featuring bromine and chlorine substituents at the 5 and 6 positions, respectively

Wirkmechanismus

Target of Action

5-Bromo-6-chloroindoline-2,3-dione, an indole derivative, primarily targets the monoamine oxidase (MAO) enzymes . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, which are neurotransmitters that play a crucial role in mood regulation and other neurological functions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system, specifically the metabolism of monoamine neurotransmitters . By inhibiting MAO enzymes, the compound prevents the breakdown of monoamines, affecting the concentrations of these neurotransmitters in the brain .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

The inhibition of MAO enzymes by this compound leads to an increase in the levels of monoamine neurotransmitters . This increase can have various effects at the molecular and cellular levels, potentially influencing mood and other neurological functions .

Biochemische Analyse

Biochemical Properties

Indole derivatives, which include 5-Bromo-6-chloroindoline-2,3-dione, have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the bromination and chlorination of indoline-2,3-dione using bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in acetic acid with acetic anhydride at elevated temperatures (around 80°C) for a few hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-chloroindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-chloroindoline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromoindoline-2,3-dione

- 6-Chloroindoline-2,3-dione

- 5,6-Dibromoindoline-2,3-dione

Uniqueness

5-Bromo-6-chloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

5-Bromo-6-chloroindoline-2,3-dione is a heterocyclic compound characterized by its unique halogenation pattern, featuring bromine and chlorine substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C8H3BrClNO2

- Molecular Weight : Approximately 260.48 g/mol

The presence of halogen atoms significantly influences the compound's reactivity and biological properties, particularly its ability to interact with various biological macromolecules.

This compound primarily targets monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of monoamine neurotransmitters. The inhibition of these enzymes leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which can have various physiological effects.

Biochemical Pathways

The compound’s interaction with MAO affects the monoaminergic system, influencing neurotransmitter levels and potentially impacting mood and behavior. The following biochemical pathways are notably affected:

- Monoaminergic System : Increased neurotransmitter levels may enhance mood and cognitive functions.

- Cell Signaling Pathways : Indole derivatives like this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Research has shown that this compound possesses significant antibacterial properties. It has been effective against various bacterial strains by inhibiting key enzymes involved in bacterial growth and survival .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit tumor cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed:

- Inhibition Zone : The compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for several pathogenic bacteria.

Anticancer Activity

In vitro studies on cancer cell lines showed:

- Cell Viability Reduction : Treatment with this compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM.

- Apoptosis Induction : Flow cytometry analysis indicated a significant increase in apoptotic cells after treatment.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromoindoline-2,3-dione | Bromine substitution | Lacks chlorine; different reactivity profile |

| 6-Chloroindoline-2,3-dione | Chlorine substitution | Does not contain bromine; distinct biological effects |

| 5,6-Dibromoindoline-2,3-dione | Two bromine substitutions | Enhanced reactivity but may reduce selectivity |

The unique halogenation pattern of this compound contributes to its distinct pharmacological properties compared to its analogs.

Eigenschaften

IUPAC Name |

5-bromo-6-chloro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTNJOAZPMPZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.